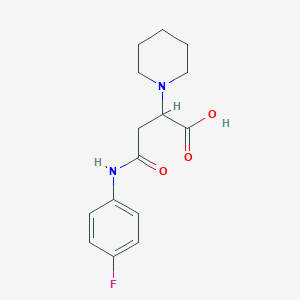
4-((4-Fluorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a fluorophenyl group, a piperidine ring, and a carboxylic acid group. Fluorophenyl groups are commonly used in medicinal chemistry due to the unique properties of fluorine. Piperidine is a common structural motif in many pharmaceuticals and other complex organic molecules . Carboxylic acids are widely distributed in nature and are important in numerous biological processes .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromatic fluorophenyl group, the cyclic piperidine ring, and the polar carboxylic acid group. These groups could potentially influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the carboxylic acid group could participate in acid-base reactions, and the aromatic fluorophenyl group might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid group could enhance its solubility in water .Applications De Recherche Scientifique
Cancer Research
Compounds related to 4-((4-Fluorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid have been investigated for their potential in treating cancer. Specifically, Aurora kinase inhibitors, which include compounds with structural similarities, have shown promise due to their ability to inhibit Aurora A, a kinase involved in cell division and a target for cancer therapy (ロバート ヘンリー,ジェームズ, 2006).
Antimycobacterial Activity
Research has demonstrated the antimycobacterial properties of spiro-piperidin-4-ones, including compounds structurally akin to 4-((4-Fluorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid. These compounds have shown significant in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains, suggesting their potential as novel treatments for tuberculosis (R. Kumar et al., 2008).
Antibacterial Agents
The compound has been linked to the synthesis of 1,4-dihydro-4-oxopyridinecarboxylic acids, including enoxacin, a new antibacterial agent. This research outlines the structural activity relationships of compounds with variations at specific positions, leading to broad and potent in vitro antibacterial activity. This work underscores the potential of derivatives of 4-((4-Fluorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid in developing new antibacterial agents (J. Matsumoto et al., 1984).
Pharmaceutical Intermediate
4,4-Bis(4-fluorophenyl) butanoic acid, a related compound, serves as an important pharmaceutical intermediate. Techniques such as sulfonation have been employed to remove undesired isomers, improving the purity and efficacy of the final pharmaceutical products. This highlights the chemical's significance in pharmaceutical manufacturing processes (H. Fan, 1990).
Mécanisme D'action
The mechanism of action would depend on the specific biological target of this compound. Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant effects .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(4-fluoroanilino)-4-oxo-2-piperidin-1-ylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O3/c16-11-4-6-12(7-5-11)17-14(19)10-13(15(20)21)18-8-2-1-3-9-18/h4-7,13H,1-3,8-10H2,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXCJYCHKYLMHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(CC(=O)NC2=CC=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-phenoxy-N-[4-[4-[(4-phenoxybenzoyl)amino]phenyl]phenyl]benzamide](/img/structure/B2974610.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2974612.png)
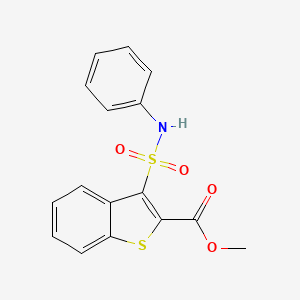
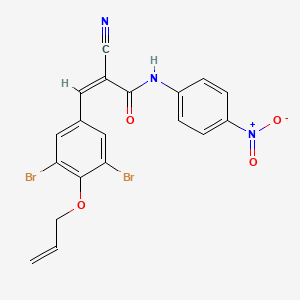
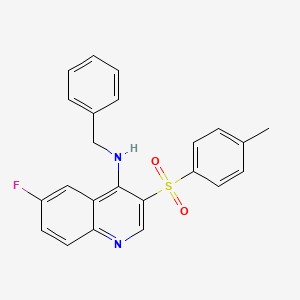
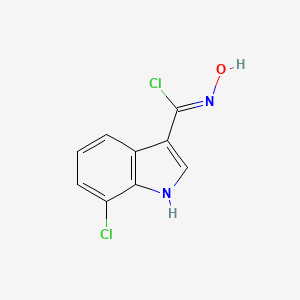
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2974621.png)
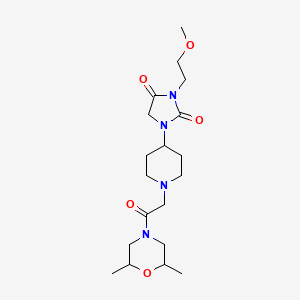
![methyl 4-[({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate](/img/structure/B2974624.png)

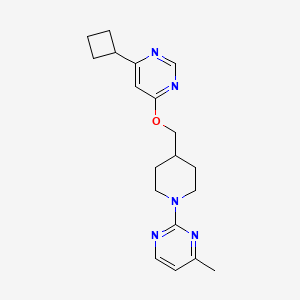
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2974631.png)

![2-[(2-Chloro-4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2974633.png)